(4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a methoxy group at the 4’ position, a methyl group at the 6 position, and a methanamine group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of (4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The biphenyl core can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine: Lacks the methyl group at the 6 position.
(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)amine: Lacks the methanamine group.
(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanol: Contains a hydroxyl group instead of the methanamine group.
Uniqueness
(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific combination of substituents on the biphenyl core, which can significantly influence its chemical reactivity and biological activity. The presence of the methanamine group, in particular, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methylphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-3-4-12(10-16)9-15(11)13-5-7-14(17-2)8-6-13/h3-9H,10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGZSHDANSPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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